molecular formula C16H15NO6 B1370324 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate CAS No. 61032-41-5

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Cat. No. B1370324
CAS RN: 61032-41-5
M. Wt: 317.29 g/mol
InChI Key: GUOGVJFNFLXSLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” is not available in the current literature.

Scientific Research Applications

  • Synthesis of Transition Metal Complexes

    • Field : Chemistry
    • Application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
    • Method : The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized metal (II) complexes are evaluated for their in vitro antioxidant activity .
    • Results : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
  • Synthesis of Neurotrophic (-)-Talaumidin

    • Field : Organic Chemistry
    • Application : 4-Benzyloxy-3-methoxybenzaldehyde is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
    • Method : 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
    • Results : The product of this reaction is used in the synthesis of (-)-talaumidin .
  • Antioxidant, Antimicrobial, and Anti-inflammatory Studies

    • Field : Medicinal Chemistry
    • Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .
    • Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .
    • Results : The ligand HL4 (4) and Cu (II) complexes showed significant antioxidant activity, while the ligand HL2 (2) and Zn (II) complexes showed excellent antimicrobial and anti-inflammatory activities .
  • Synthesis of Transition Metal Complexes

    • Field : Organic Chemistry
    • Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .
    • Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .
  • Antioxidant, Antimicrobial, and Anti-inflammatory Studies

    • Field : Medicinal Chemistry
    • Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .
    • Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .
    • Results : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
  • Synthesis of Transition Metal Complexes

    • Field : Organic Chemistry
    • Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands 4- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)- [1,1’-biphenyl]-3-ol (H2L1), 6- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2), 2- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3), 5- (benzyloxy)-2- ( ( (2-hydroxyphenyl)imino)methyl)phenol (H2L4) obtained from condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
    • Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .

properties

IUPAC Name

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOGVJFNFLXSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627444
Record name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

CAS RN

61032-41-5
Record name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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